Product packaging for 1-[2-(Difluoromethoxy)phenyl]piperazine(Cat. No.:CAS No. 744179-33-7)

1-[2-(Difluoromethoxy)phenyl]piperazine

Cat. No.: B3386641
CAS No.: 744179-33-7
M. Wt: 228.24 g/mol
InChI Key: NVYIZXQMKPBIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-[2-(Difluoromethoxy)phenyl]piperazine (CAS 744179-33-7) is a privileged biarylpiperazine scaffold of significant value in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, a ubiquitous nitrogen-containing heterocycle in drug design, linked to a 2-(difluoromethoxy)phenyl group. The piperazine ring is a versatile scaffold that provides favorable physicochemical properties and is found in numerous biologically active compounds targeting the central nervous system, including antipsychotics and antidepressants . The strategic incorporation of the difluoromethoxy (-OCHF₂) moiety is a key feature of this reagent. This group acts as a bioisostere for methoxy groups but offers enhanced metabolic stability and modulates the molecule's lipophilicity and electronic characteristics, which are critical parameters for optimizing drug-like properties . Researchers utilize this compound as a critical synthetic intermediate, particularly in the exploration of novel cannabinoid receptor type 1 (CB1) antagonists. Replacing a 4-aminopiperidine group in existing CB1 antagonist scaffolds with a functionalized piperazine, such as this one, is a established strategy to fine-tune potency, selectivity, and physical properties, with the goal of developing peripherally restricted compounds that minimize central nervous system side effects . The compound serves as a versatile building block for further derivatization via N-alkylation, acylation, sulfonylation, or urea formation on its secondary piperazine nitrogen, enabling the rapid generation of structure-activity relationship (SAR) libraries . With a molecular formula of C11H14F2N2O and a molecular weight of 228.24 g/mol, it is an essential building block for researchers engaged in the synthesis of novel therapeutic agents for conditions such as obesity, metabolic syndrome, and liver diseases . Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14F2N2O B3386641 1-[2-(Difluoromethoxy)phenyl]piperazine CAS No. 744179-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)16-10-4-2-1-3-9(10)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYIZXQMKPBIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 2 Difluoromethoxy Phenyl Piperazine and Analogs

Established Synthetic Routes to the 1-[2-(Difluoromethoxy)phenyl]piperazine Core Structure

The construction of the 1-arylpiperazine core, including the title compound, generally relies on well-established cross-coupling and nucleophilic substitution reactions. The two primary strategies for forming the crucial carbon-nitrogen bond between the phenyl ring and the piperazine (B1678402) moiety are the Buchwald-Hartwig amination and the nucleophilic aromatic substitution (SNAr) reaction.

Key Reaction Sequences and Intermediates

The synthesis of this compound typically commences with a suitably substituted benzene derivative. In the context of a Buchwald-Hartwig amination , a common approach involves the palladium-catalyzed coupling of an aryl halide, such as 1-bromo-2-(difluoromethoxy)benzene or 1-chloro-2-(difluoromethoxy)benzene, with piperazine. wikipedia.org This reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the palladium(0) catalyst. libretexts.org Key intermediates in this sequence are the palladium(II)-halide-phosphine complexes formed after oxidative addition.

Alternatively, the nucleophilic aromatic substitution (SNAr) pathway can be employed, particularly if the phenyl ring is activated by electron-withdrawing groups. nih.govacsgcipr.org For the synthesis of this compound, this would typically involve the reaction of 1-fluoro-2-(difluoromethoxy)benzene with piperazine in the presence of a strong base. The fluorine atom acts as a good leaving group, and the reaction proceeds via a Meisenheimer complex intermediate.

Another established method for the formation of the piperazine ring is the cyclization of a suitable aniline with bis(2-chloroethyl)amine or its hydrochloride salt. nih.govmdpi.com In this approach, 2-(difluoromethoxy)aniline would be a key starting material, which upon reaction with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent, would yield the target this compound.

A plausible synthetic sequence is outlined below:

StepReactantsReagents and ConditionsProduct
11-bromo-2-(difluoromethoxy)benzene, PiperazinePd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., X-Phos), Strong base (e.g., NaOt-Bu), Anhydrous solvent (e.g., Toluene), HeatThis compound
or
11-fluoro-2-(difluoromethoxy)benzene, PiperazineStrong base (e.g., K₂CO₃), High-boiling solvent (e.g., DMSO), HeatThis compound
or
12-(difluoromethoxy)aniline, Bis(2-chloroethyl)amine hydrochlorideHigh-boiling solvent (e.g., Diethylene glycol monomethyl ether), HeatThis compound

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 1-arylpiperazines is highly dependent on the reaction conditions. For the Buchwald-Hartwig amination , the choice of palladium precursor, phosphine ligand, base, solvent, and temperature are all critical parameters that need to be optimized to achieve high yields. acsgcipr.org The use of sterically hindered and electron-rich phosphine ligands, such as X-Phos, has been shown to be effective in promoting the coupling of aryl halides with amines. beilstein-journals.org The selection of a strong, non-nucleophilic base like sodium tert-butoxide is also crucial for facilitating the deprotonation of the piperazine nitrogen. Microwave irradiation has been demonstrated to significantly shorten reaction times and improve yields in some cases. beilstein-journals.org

In SNAr reactions , the choice of solvent is paramount. acsgcipr.org Dipolar aprotic solvents such as DMSO, DMF, or NMP are commonly used to solvate the charged Meisenheimer intermediate, thereby accelerating the reaction. acsgcipr.org The reaction temperature also plays a significant role, with higher temperatures generally leading to faster reaction rates. acsgcipr.org The use of a base, such as potassium carbonate, is necessary to neutralize the hydrofluoric acid formed during the reaction. Recent advancements have explored the use of greener solvents and milder reaction conditions, for instance, employing polymeric additives like hydroxypropyl methylcellulose (HPMC) in water to facilitate SNAr reactions. d-nb.info

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst/Reagent Palladium precursor and phosphine ligandStrong base
Solvent Anhydrous, non-polar solvents (e.g., Toluene, Dioxane)Dipolar aprotic solvents (e.g., DMSO, DMF)
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature Elevated temperatures (80-120 °C), often with microwave assistanceElevated temperatures (100-150 °C)
Key for Optimization Ligand selection, base strengthSolvent polarity, leaving group ability

Synthesis of Structurally Modified Analogs and Derivatives of the this compound Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a wide array of analogs and derivatives. These modifications are typically aimed at exploring structure-activity relationships for various biological targets.

Modifications on the Piperazine Nitrogen Atoms

The secondary amine of the piperazine ring provides a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups at the N4-position.

N-Alkylation and N-Arylation: The most common modification is N-alkylation, which can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base such as potassium carbonate. nih.gov Similarly, N-arylation can be accomplished via Buchwald-Hartwig amination or SNAr reactions with suitable aryl halides.

N-Acylation and N-Sulfonylation: Amide and sulfonamide derivatives are readily prepared by reacting the parent piperazine with acyl chlorides, acid anhydrides, or sulfonyl chlorides, typically in the presence of a tertiary amine base like triethylamine to scavenge the generated acid. nih.gov

ModificationReagentConditionsProduct
N-AlkylationAlkyl halide (e.g., Benzyl bromide)Base (e.g., K₂CO₃), Solvent (e.g., DMF)1-Alkyl-4-[2-(difluoromethoxy)phenyl]piperazine
N-AcylationAcyl chloride (e.g., Benzoyl chloride)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)1-Acyl-4-[2-(difluoromethoxy)phenyl]piperazine
N-SulfonylationSulfonyl chloride (e.g., Trifluoromethanesulfonyl chloride)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)1-Sulfonyl-4-[2-(difluoromethoxy)phenyl]piperazine

Substitutions on the Difluoromethoxyphenyl Ring

Introducing substituents onto the difluoromethoxyphenyl ring allows for the fine-tuning of the electronic and steric properties of the molecule. These modifications are typically introduced at an early stage of the synthesis, starting with an appropriately substituted benzene derivative. For instance, to synthesize an analog with an additional substituent on the phenyl ring, one would start with a correspondingly substituted 1-bromo-2-(difluoromethoxy)benzene or 1-fluoro-2-(difluoromethoxy)benzene and carry it through the synthetic sequence described in section 2.1.

Studies on related phenylpiperazine derivatives have shown that substitutions such as methyl, chloro, and cyano groups can be incorporated to modulate biological activity. researchgate.net

Starting MaterialSynthetic RouteProduct
1-Bromo-4-chloro-2-(difluoromethoxy)benzeneBuchwald-Hartwig amination with piperazine1-[4-Chloro-2-(difluoromethoxy)phenyl]piperazine
1-Fluoro-2-(difluoromethoxy)-4-nitrobenzeneSNAr with piperazine1-[2-(Difluoromethoxy)-4-nitrophenyl]piperazine
4-Bromo-2-(difluoromethoxy)anilineCyclization with bis(2-chloroethyl)amine1-[4-Bromo-2-(difluoromethoxy)phenyl]piperazine

Exploration of Linker Chemistry and Bridging Units

The piperazine nitrogen is the common point of attachment for these linkers. For instance, long-chain arylpiperazines are a well-known class of compounds where an alkyl chain connects the piperazine to another cyclic moiety. nih.gov The synthesis of such molecules typically involves the N-alkylation of the 1-arylpiperazine with a bifunctional linker containing a leaving group at one end and a protected functional group at the other, which can then be used for further elaboration.

More recently, piperazine-containing linkers have been extensively used in the development of Proteolysis Targeting Chimeras (PROTACs), where they connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The piperazine ring in these linkers can impart a degree of rigidity and improve solubility.

Linker TypeSynthetic StrategyExample Application
Alkyl ChainN-alkylation with a haloalkyl-substituted pharmacophoreLong-chain arylpiperazine derivatives for CNS targets
Ether LinkageN-alkylation with an epoxide-containing molecule or Williamson ether synthesisConnection to another aromatic or heterocyclic system
Amide LinkageAcylation with a carboxylic acid-functionalized linkerPROTACs and other bifunctional molecules

Chiral Synthesis and Enantiomeric Separations

The stereochemistry of pharmacologically active molecules is a critical determinant of their interaction with biological systems. For analogs of this compound, where chirality can be introduced either on the piperazine ring or on a substituent, the development of methods for synthesizing and separating enantiomers is of significant interest. While specific studies detailing the chiral synthesis or resolution of this compound itself are not extensively documented in publicly available literature, established methodologies for analogous arylpiperazines provide a clear framework for achieving enantiomeric purity. These methods primarily include asymmetric synthesis, classical resolution of racemates via diastereomeric salt formation, and chromatographic separations on chiral stationary phases.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture mdpi.comwikipedia.org. For chiral N-arylpiperazines, a chiral substituent can be introduced during the formation of the piperazine ring itself google.com. This can be achieved by using chiral starting materials, such as enantiopure amino acids or their derivatives, which serve as a "chiral pool" to construct the heterocyclic core.

Another approach involves the diastereoselective synthesis of substituted piperazines. For instance, the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines bearing a chiral auxiliary researchgate.net. This method provides access to stereochemically defined trifluoromethylated piperazines, which are valuable building blocks in medicinal chemistry researchgate.net.

A summary of representative asymmetric strategies applicable to piperazine analogs is presented below.

Method Description Key Reagents/Features Applicability
Chiral Pool SynthesisUtilizes enantiomerically pure starting materials (e.g., amino acids) to construct the chiral piperazine core.(S)- or (R)-alaninol, phenylglycinolIntroduction of chirality at specific ring positions.
Asymmetric LithiationDeprotonation-substitution of an N-Boc protected piperazine using a chiral ligand/base complex.s-BuLi/(-)-sparteineDirect functionalization at C-atoms of the piperazine ring researchgate.net.
Diastereoselective AdditionNucleophilic addition to a chiral precursor, such as an imine with a chiral auxiliary, to create stereocenters.Ellman's auxiliary, Ruppert-Prakash reagent (TMSCF3)Synthesis of piperazines with multiple stereocenters researchgate.net.

Enantiomeric Separation and Resolution

When a racemic mixture of a chiral this compound analog is synthesized, enantiomeric separation (or resolution) is required to isolate the individual stereoisomers.

Classical Resolution via Diastereomeric Salts: This is the most common method for resolving racemic amines and carboxylic acids wikipedia.org. The process involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts wikipedia.org. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization wikipedia.org. After separation, the chiral resolving agent is removed to yield the pure enantiomers of the original compound.

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid

(-)-Tartaric acid

(+)-Camphorsulfonic acid

(-)-Camphorsulfonic acid

Dibenzoyl-D-tartaric acid

Dibenzoyl-L-tartaric acid

The efficiency of this method depends on the difference in solubility between the two diastereomeric salts, which can be difficult to predict, often requiring the screening of multiple resolving agents wikipedia.org.

Kinetic Resolution: This technique can be an effective alternative for producing enantiopure material, particularly in early-stage applications nih.gov. Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric purity. For N-heterocycles like piperidines, catalytic kinetic resolution using chiral hydroxamic acids has been shown to be a promising method to obtain enantioenriched amines with high selectivity nih.gov. Although this method has a maximum theoretical yield of 50% for the desired stereoisomer, it is a powerful tool when high enantiopurity is required nih.gov.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers mdpi.commdpi.com. The separation is based on the differential transient interactions of the enantiomers with the chiral selector immobilized on the support material. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptides mdpi.com. The choice of the stationary phase and the mobile phase (elution mode) is crucial for achieving effective separation mdpi.com.

The table below summarizes typical chiral separation conditions for analogous heterocyclic compounds, demonstrating the variety of systems used.

Compound Type Chiral Stationary Phase (CSP) Elution Mode Mobile Phase Example Reference
Chiral Azole CompoundsMaltodextrin-based (MaltoShell)Normal PhaseHeptane-Ethanol (80:20 v/v) mdpi.com
Disubstituted PiperidinesChiral SFC or HPLC supportNot specifiedNot specified nih.gov
Piperazine-containing DrugNot specifiedChiral HPLCNot specified mdpi.com

The selection of an appropriate method for obtaining a single enantiomer of a this compound analog depends on factors such as the scale of the synthesis, the stage of drug development, and the specific chemical properties of the target molecule.

Pharmacological Profile of this compound Remains Undisclosed in Publicly Available Research

Despite extensive searches of scientific literature and chemical databases, detailed preclinical, in vitro, and in silico pharmacological data for the specific chemical compound this compound are not publicly available. Consequently, a comprehensive article detailing its interactions with various neuroreceptors and transporters as per the requested outline cannot be generated at this time.

The field of medicinal chemistry frequently explores the structure-activity relationships of phenylpiperazine derivatives due to their proven interactions with a wide range of biological targets. nih.govdoi.org The core structure, consisting of a phenyl group attached to a piperazine ring, is a well-established pharmacophore found in numerous centrally acting agents. doi.org Modifications to the phenyl ring, such as the introduction of a difluoromethoxy group, are typically investigated to modulate a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

Generally, phenylpiperazine derivatives are known to exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are crucial targets in the treatment of neuropsychiatric disorders. nih.govdoi.orgnih.govunc.edu The nature and position of substituents on the phenyl ring significantly influence the binding profile. For instance, compounds with a methoxy (B1213986) group at the 2-position of the phenyl ring are known to interact with certain serotonin and dopamine receptors. nih.gov

Furthermore, the piperazine scaffold is a common feature in ligands targeting sigma (σ) receptors, which are implicated in a variety of central nervous system functions. nih.gov Phenylpiperazine derivatives have also been investigated for their effects on neurotransmitter transporters like the dopamine transporter (DAT) and serotonin transporter (SERT). unc.edu

While research exists for a variety of structurally related analogs, including those with different substitutions on the phenyl ring or more complex chemical structures, specific binding affinities (such as Kᵢ or IC₅₀ values), selectivity profiles, and functional activities for this compound at the specified targets (serotonin, dopamine, sigma, and histamine (B1213489) receptors, as well as neurotransmitter transporters) are not documented in the available scientific literature. Database entries for a more complex, related compound, 1-(2-(2-(difluoromethoxy)phenyl)-1-phenylethyl)piperazine, also lack associated pharmacological data.

Without primary research findings, in vitro binding assays, or in silico modeling studies specifically focused on this compound, any discussion of its pharmacological properties would be speculative and fall outside the requested scope of a scientifically accurate article based on detailed research findings. Further research and publication in peer-reviewed journals are required to elucidate the specific pharmacological profile of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Determinants for Pharmacological Activity and Selectivity

The pharmacological activity and selectivity of 1-[2-(Difluoromethoxy)phenyl]piperazine derivatives are intricately linked to their three-dimensional structure and the electronic properties of their constituent moieties. nih.gov Key structural features that have been systematically investigated include the difluoromethoxy group, substitutions on the phenyl ring, and modifications of the piperazine (B1678402) ring.

Impact of the Difluoromethoxy Group on Biological Activity and Physicochemical Properties

The introduction of a difluoromethoxy (-OCF₂H) group onto the phenyl ring represents a strategic bioisosteric replacement for more common substituents like the methoxy (B1213986) group. This substitution significantly influences the compound's physicochemical properties, which in turn can modulate its biological activity. The highly electronegative fluorine atoms in the difluoromethoxy group can alter the electronic distribution of the phenyl ring, impacting receptor binding interactions. mdpi.com

Furthermore, the difluoromethoxy group can affect the lipophilicity and metabolic stability of the molecule. mdpi.com An optimal balance of lipophilicity is crucial for oral absorption and the ability to cross the blood-brain barrier, a key requirement for centrally acting drugs. researchgate.net The difluoromethoxy group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, potentially leading to an improved pharmacokinetic profile. mdpi.com Research has shown that fluorinated groups can enhance lipophilicity, which may improve membrane permeability and bioavailability. mdpi.com

Influence of Substitutions on the Phenyl and Piperazine Moieties

Systematic modifications of both the phenyl and piperazine moieties of the core structure have provided valuable insights into the SAR of this class of compounds.

Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, in a series of N-phenylpiperazine analogs, substitutions at the 2nd, 3rd, and 4th positions of the phenyl ring with fluorine led to varying affinities for D2 and D3 dopamine (B1211576) receptors. nih.gov It was found that a fluorine substitution at the 2nd position was optimal for D3 receptor binding affinity. nih.gov Further exploration of substitutions on the phenyl ring of the N-phenylpiperazine moiety has been a common strategy to modulate receptor selectivity. nih.gov

Piperazine Ring Modifications: The piperazine ring itself is a key pharmacophoric element, with its basic nitrogen atom often involved in crucial ionic interactions with receptor targets. nih.gov Modifications at the N4 position of the piperazine ring have a profound impact on the pharmacological profile. nih.gov Attaching various chemical entities, such as long-chain aryl groups or other heterocyclic systems, to this position has been shown to modulate affinity for a range of receptors, including serotonin (B10506) (5-HT) and dopamine (D) receptors. nih.govnih.gov For example, the introduction of a coumarin (B35378) fragment at the N4 position resulted in compounds with high affinity for α1, D2, and 5-HT2A receptors. nih.gov Similarly, linking different aryl and alkyl groups to the piperazine nitrogen has been a successful strategy in developing selective 5-HT1A receptor agonists. nih.gov

The length and nature of the linker connecting the piperazine ring to other pharmacophoric groups also play a role in determining activity. Studies on related arylpiperazine derivatives have shown that the spacer length can influence affinity for certain receptor subtypes. semanticscholar.org

Interactive Table: Impact of Phenyl and Piperazine Substitutions on Receptor Affinity
Compound/ModificationTarget Receptor(s)Key FindingReference(s)
2-Fluoro substitution on phenyl ringD3 Dopamine ReceptorOptimal for D3 receptor binding affinity. nih.gov
Coumarin at N4 of piperazineα1, D2, 5-HT2A ReceptorsResulted in high affinity for all three receptors. nih.gov
Indole headgroup modification5-HT1A ReceptorPivotal in determining binding affinity and selectivity. nih.gov
Biphenyl-like systems linked to piperazine5-HT7 ReceptorFavorable for affinity. semanticscholar.org

Stereochemical Influences on Activity

Stereochemistry plays a crucial role in the interaction of drug molecules with their biological targets. For chiral derivatives of phenylpiperazines, the spatial arrangement of substituents can lead to significant differences in pharmacological activity between enantiomers.

In studies of related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, a clear enantioselectivity was observed. nih.gov The S-(+) enantiomers generally exhibited stronger analgesic activity, while the R-(-) enantiomers showed narcotic antagonist activity. nih.gov This highlights that the stereochemical configuration can determine not only the potency but also the nature of the pharmacological response (agonist versus antagonist). Such findings underscore the importance of stereoselective synthesis and evaluation in drug discovery programs involving chiral piperazine derivatives. unipa.it

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For phenylpiperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for receptor binding and selectivity. nih.gov

These models generate 3D contour maps that visualize the regions where steric bulk and electrostatic properties of the molecule are favorable or unfavorable for activity. For example, a CoMFA study on bicyclohydantoin-phenylpiperazines with affinity for 5-HT1A and α1 receptors revealed that substitution at the ortho position of the phenyl ring with a group having a negative potential is favorable for affinity at both receptors. nih.gov Conversely, the meta position was implicated in selectivity, with the 5-HT1A receptor accommodating bulkier substituents than the α1 receptor. nih.gov Such predictive models are invaluable for the rational design of new, more potent, and selective ligands. mdpi.com

Statistical Methods in SAR Analysis (e.g., Principal Component Analysis)

Statistical methods are integral to the analysis of SAR data, helping to identify the most important molecular descriptors that correlate with biological activity. Principal Component Analysis (PCA) is a powerful technique used to reduce the dimensionality of complex datasets, making it easier to visualize relationships between compounds and their properties.

In the context of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, PCA has been used to evaluate structure-activity relationships. mdpi.com By plotting the principal components, researchers can cluster compounds based on their structural features and biological activities, thereby identifying key structural motifs that drive a particular pharmacological effect. This approach allows for a more holistic understanding of the SAR landscape and can guide the selection of new compounds for synthesis and testing.

Computational and Theoretical Chemical Investigations

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 1-[2-(difluoromethoxy)phenyl]piperazine scaffold, these studies are crucial for understanding receptor selectivity and guiding the design of more potent and specific molecules.

Prediction of Binding Modes and Binding Affinities

Molecular docking simulations predict how this compound and its analogs fit within the binding pocket of a target receptor. The primary goal is to identify the most stable binding pose, which is quantified by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding free energy value typically indicates a more stable and favorable interaction.

In studies of analogous compounds targeting receptors like the P. falciparum hexose (B10828440) transporter 1 (PfHT1), docking scores are used to rank potential inhibitors and prioritize them for further testing. nih.gov For instance, different phytochemicals docked against a target can yield a range of binding energies, allowing researchers to identify the most promising candidates for inhibition. aimspress.com While specific docking studies for this compound are not widely published, data from related phenylpiperazine derivatives illustrate the expected outcomes of such analyses. These studies provide a framework for how the binding affinity of this compound would be computationally assessed.

Table 1: Illustrative Docking Scores and Binding Energies for Phenylpiperazine Analogs and Other Small Molecules This table presents example data from various computational studies on related scaffolds to demonstrate the typical outputs of molecular docking analyses.

Compound/AnalogTarget ProteinDocking Score (kcal/mol)Binding Free Energy (MM/GBSA, kcal/mol)Reference Study Finding
SylibinPfHT1-12.254-75.16 ± 6.31Demonstrated strong binding affinity and stability in the PfHT1 binding pocket. nih.gov
HyperosidePfHT1-13.881-80.45 ± 7.12Showed the highest docking score among tested compounds, indicating potent inhibition. nih.gov
Dolichin ALactoferrin-7.78-17.61 ± 4.03Identified as a potential inhibitor through strong binding interactions in simulations. aimspress.com
N-phenyl-hydrazine derivativeDihydrofolate reductase-7.88Not ReportedExhibited significant binding potency, suggesting potential as a lead molecule for cancer drugs.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-π Interactions)

Beyond predicting affinity, docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. For the phenylpiperazine scaffold, these interactions are well-characterized and critical for biological activity. nih.gov

Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring are common hydrogen bond acceptors or, when protonated, donors. The difluoromethoxy group's oxygen atom on the phenyl ring can also act as a hydrogen bond acceptor. These interactions often occur with polar amino acid residues like Serine, Threonine, Aspartate, or Glutamine in the receptor's binding site. nih.gov

Hydrophobic Interactions: The phenyl ring is a key hydrophobic feature that typically interacts with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine. These interactions are crucial for anchoring the ligand within the binding pocket. nih.gov

π-π Interactions: The aromatic phenyl ring can engage in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan, further enhancing binding stability.

Computational analyses reveal that the interplay of these forces dictates the ligand's orientation and affinity. nih.gov For this compound, the ortho-substitution of the difluoromethoxy group is expected to significantly influence its conformational preferences and interaction profile compared to meta- or para-substituted analogs.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. This approach is instrumental in discovering new molecules with potential therapeutic activity.

Development of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models can be developed through two primary strategies: ligand-based and structure-based. mdpi.com

Ligand-Based Models: These models are created by aligning a set of known active molecules and extracting their common chemical features. For phenylpiperazine antagonists of the α1A-adrenoceptor, a successful ligand-based pharmacophore model consisted of a positive nitrogen center, a hydrogen bond donor, two hydrogen bond acceptors, and two hydrophobic groups. nih.gov This model effectively represents the key features required for activity, such as the ionizable piperazine nitrogen and the hydrophobic phenyl ring. nih.gov

Structure-Based Models: When the 3D structure of the target protein is known, a pharmacophore can be derived directly from the key interaction points within the binding site. biointerfaceresearch.com This involves identifying features like hydrophobic pockets, hydrogen bond donors/acceptors, and charged regions within the receptor that are complementary to a bound ligand. biointerfaceresearch.com

Both methods are valuable for translating complex structural information into a simplified model that can be used for high-throughput screening.

Table 2: Common Pharmacophoric Features for Phenylpiperazine-Based Ligands

Pharmacophoric FeatureCorresponding Chemical MoietyRole in Binding
Hydrophobic (HY)Phenyl ringAnchors the ligand in nonpolar pockets of the receptor. nih.gov
Positive Ionizable (PI)Distal piperazine nitrogenForms crucial ionic or hydrogen bond interactions, often with acidic residues like Aspartate. nih.gov
Hydrogen Bond Acceptor (HBA)Proximal piperazine nitrogen, Oxygen of the difluoromethoxy groupEngages with hydrogen bond donor residues in the active site. nih.gov
Aromatic Ring (AR)Phenyl ringParticipates in π-π stacking interactions with aromatic residues of the target.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. These simulations are essential for validating docking results and assessing the stability of the predicted binding pose. researchgate.net

MD simulations of a protein-ligand complex, typically run for nanoseconds, can confirm whether the initial docked conformation is stable or if the ligand shifts or dissociates from the binding pocket. researchgate.netsemanticscholar.org Key parameters are analyzed to interpret the simulation:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateaued RMSD value suggests the complex has reached equilibrium and the binding is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues. Higher RMSF values in regions interacting with the ligand can suggest a more adaptable binding pocket. researchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds is a strong indicator of a stable interaction. nih.gov

For this compound, MD simulations would be critical to ensure that the predicted interactions are maintained in a dynamic, solvated environment, thereby providing higher confidence in its proposed mechanism of action before proceeding with costly experimental validation. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

As of the latest literature review, specific quantum chemical calculations detailing the electronic structure and energetic properties of this compound have not been extensively reported in publicly available research. Computational studies on similar phenylpiperazine derivatives have utilized methods like Density Functional Theory (DFT) to understand their molecular geometries, vibrational frequencies, and electronic characteristics. jksus.orgresearchgate.net

For analogous compounds, quantum chemical calculations are typically performed to predict a range of properties. These investigations often involve the optimization of the molecular geometry to find the most stable conformation. jksus.org Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, these computational models can elucidate the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, which identify regions prone to electrophilic and nucleophilic attack. While detailed research findings and specific data tables for this compound are not available, the established methodologies applied to related piperazine compounds provide a framework for how its electronic and energetic properties could be theoretically investigated. imist.maresearchgate.net Such studies on other phenylpiperazine derivatives have also explored parameters like bond lengths and bond angles to define the molecular structure with precision. jksus.org

Metabolism and Stability Studies of 1 2 Difluoromethoxy Phenyl Piperazine in Vitro and in Silico

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes, S9 Fractions)

The initial evaluation of a compound's metabolic stability is typically performed using in vitro systems containing drug-metabolizing enzymes. Liver subcellular fractions, such as microsomes and S9 fractions, are the most common matrices for these assays. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of phase I metabolism. The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the study of both phase I and phase II metabolic reactions.

In a typical metabolic stability assay, the parent compound, 1-[2-(difluoromethoxy)phenyl]piperazine, would be incubated with liver microsomes (e.g., from human, rat, or mouse) and a necessary cofactor, usually NADPH, to initiate the enzymatic reactions. frontiersin.org The concentration of the parent compound is measured over time by analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. frontiersin.org

While specific experimental data for this compound is not publicly available, data from related arylpiperazine derivatives suggest that such compounds often exhibit moderate to high metabolic turnover. nih.gov The presence of the difluoromethoxy group is intended to block metabolism at the ortho-position of the phenyl ring, a common site of oxidation for simpler alkoxy-phenylpiperazines. nih.gov However, other parts of the molecule, particularly the piperazine (B1678402) and phenyl rings, remain susceptible to metabolic attack. frontiersin.orgnih.gov

Table 1: Representative In Vitro Metabolic Stability Data for Phenylpiperazine Analogs (Note: This table is illustrative, based on typical results for the compound class, as specific data for this compound is not available in the cited literature.)

Test SystemIncubation Time (min)% Parent Compound RemainingCalculated Half-life (t½, min)
Human Liver Microsomes30~ 40-60%~ 25-45
Rat Liver Microsomes30~ 20-40%~ 15-25
Human S9 Fraction60~ 30-50%~ 50-70

Based on the structure of this compound, several metabolic pathways are anticipated. These are primarily oxidative reactions catalyzed by CYP450 enzymes.

Oxidation of the Piperazine Ring: The piperazine moiety is a common site of metabolism for many drugs. frontiersin.orgnih.gov Likely pathways include aliphatic hydroxylation at one of the carbons alpha to the nitrogen atoms, leading to a hydroxylated intermediate. This intermediate can be further oxidized to form a lactam (oxo-piperazine) derivative. Another possibility is the cleavage of the piperazine ring itself, which often follows initial oxidation steps. frontiersin.org

Aromatic Hydroxylation: The phenyl ring, despite the presence of the difluoromethoxy group, can undergo hydroxylation. The most probable sites for this reaction are the positions para- or meta- to the existing substituents, as these are electronically activated and sterically accessible.

Metabolism of the Difluoromethoxy Group: The difluoromethoxy (-OCHF₂) group is generally more stable to metabolic cleavage than a simple methoxy (B1213986) group. However, oxidative defluorination is a known metabolic pathway for some fluorinated compounds. nih.gov This process would involve CYP450-mediated hydroxylation of the difluoromethyl carbon, leading to an unstable hemiacetal that spontaneously decomposes, releasing formic acid and hydrogen fluoride, and resulting in a phenolic metabolite. This pathway is generally considered less favorable than oxidation at other sites on the molecule.

The identification and structural characterization of metabolites are crucial for understanding the complete biotransformation profile of a drug. This is typically achieved by analyzing the incubation mixture with high-resolution mass spectrometry (HRMS) to determine the exact mass of potential metabolites, followed by tandem mass spectrometry (MS/MS) to obtain structural fragments.

Based on the predicted pathways, several potential metabolites of this compound can be postulated.

Table 2: Potential Metabolites of this compound and Their Generating Pathways

Potential MetaboliteMetabolic ReactionDescription
Hydroxy-phenyl MetaboliteAromatic HydroxylationAddition of a hydroxyl group to one of the open positions on the phenyl ring.
Hydroxy-piperazine MetaboliteAliphatic HydroxylationAddition of a hydroxyl group to a carbon on the piperazine ring.
Piperazine Lactam MetaboliteOxidationFormation of a carbonyl group on the piperazine ring, creating a lactam structure.
O-defluoromethylated Phenol MetaboliteOxidative DefluorinationCleavage of the difluoromethoxy group to yield a phenol.

Computational Prediction of Metabolic Sites and Stability

In silico models are invaluable tools for predicting the metabolic fate of drug candidates before extensive laboratory work is undertaken. nih.gov Various software platforms (e.g., MetaSite, SMARTCyp, StarDrop™) use either ligand-based (relying on known metabolic transformations) or structure-based (relying on docking into CYP450 enzyme active sites) approaches to predict the most likely sites of metabolism (SOMs) on a molecule. nih.govresearchgate.netresearchgate.net

For this compound, these programs would likely identify the following as potential SOMs:

The C-H bonds on the piperazine ring: These are often predicted as highly susceptible to oxidation due to their proximity to the basic nitrogen atoms, which can help orient the molecule in the active site of CYP enzymes.

The unsubstituted C-H bonds on the aromatic ring: Specifically, the carbon atom para to the piperazine substituent is often a prime candidate for aromatic hydroxylation.

The C-H bond of the difluoromethoxy group: While the fluorine atoms are deactivating, this site could still be identified, albeit with a lower probability of metabolism compared to the other sites.

These computational predictions help guide medicinal chemists in prioritizing which positions on the molecule to modify to enhance metabolic stability. nih.gov

Strategies for Improving Metabolic Stability through Structural Modification (e.g., Bioisosteric Replacements)

If a compound like this compound is found to have poor metabolic stability, several medicinal chemistry strategies can be employed to address this liability. The goal is typically to block or reduce the rate of metabolism at the most labile sites without compromising the compound's desired pharmacological activity.

Blocking Labile Sites: This is the most direct approach. If, for example, the para-position of the phenyl ring is identified as a major site of metabolism, introducing a stable substituent like a fluorine or chlorine atom at that position can prevent hydroxylation. Similarly, adding small alkyl groups (e.g., methyl) to the piperazine ring can sterically hinder the approach of metabolizing enzymes.

Bioisosteric Replacements: This strategy involves replacing a metabolically unstable group with a different functional group (a bioisostere) that has similar physical and chemical properties but is more robust to metabolism. For instance, if the phenyl ring is the primary site of metabolic breakdown, it could be replaced with a different aromatic system, such as a pyridine (B92270) or pyrimidine (B1678525) ring. These heterocyclic rings have different electronic properties and may be less susceptible to oxidation or orient the molecule differently within the enzyme's active site. If the piperazine ring is the liability, it could be replaced with a different cyclic amine, such as a substituted piperidine, which may alter the metabolic profile. frontiersin.org

These strategies, often guided by both in vitro and in silico data, form an iterative cycle of drug design aimed at optimizing the metabolic profile of a lead compound.

Analytical Methodologies for Characterization and Quantification of 1 2 Difluoromethoxy Phenyl Piperazine

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of multi-component mixtures. For piperazine (B1678402) derivatives, both liquid and gas chromatography are extensively employed, often coupled with highly sensitive detectors for precise quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of phenylpiperazine derivatives due to its versatility and efficiency.

HPLC with UV Detection (HPLC-UV): This is a common method for quantifying piperazines. Since the piperazine moiety itself does not absorb UV light strongly, analysis often relies on the UV absorbance of the substituted phenyl ring. researchgate.net For compounds with weak chromophores or for trace analysis, a derivatization step is often employed. researchgate.netjocpr.com A UV-active tag, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can be reacted with the piperazine to form a stable, highly UV-active derivative, enabling detection at low concentrations. researchgate.netjocpr.com Reversed-phase chromatography is typical, using columns like octadecyl silane (B1218182) (C18) bonded to silica (B1680970) gel. google.com

A typical HPLC-UV method might employ the following conditions:

ParameterConditionReference
ColumnChiralpak IC (250 x 4.6 mm, 5µm) or C18 jocpr.comgoogle.com
Mobile PhaseAcetonitrile:Methanol:Diethyl amine (90:10:0.1 v/v/v) jocpr.com
Flow Rate1.0 mL/min jocpr.comgoogle.com
Detection Wavelength254 nm google.com
Column Temperature30-35°C jocpr.comgoogle.com

HPLC with Mass Spectrometry Detection (HPLC-MS): Coupling HPLC with a mass spectrometer provides superior selectivity and sensitivity, making it ideal for complex matrices and for confirming the identity of analytes. nih.gov This technique is particularly valuable in pharmacokinetic studies of N-phenylpiperazine derivatives. nih.gov Sample preparation often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interferences from biological samples. nih.gov The high resolution and sensitivity of detectors like Quadrupole Time-of-Flight (QTOF) mass spectrometers allow for low limits of quantification, often in the low ng/mL range. nih.gov The mass fragmentation spectrum can definitively identify the parent compound and its metabolites. nih.govnih.gov

Liquid Chromatography with a Diode Array Detector (LC-DAD) is an enhanced form of HPLC-UV. Instead of monitoring absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each peak in the chromatogram. nih.gov This capability is invaluable for peak purity assessment and compound identification, as the acquired spectrum can be compared against a library of standard spectra. nih.gov

For piperazine designer drugs, LC-DAD methods have been validated and proven to be reliable for both qualitative and quantitative analysis. nih.gov A good chromatographic separation can be achieved using columns such as an Xterra RP C18. nih.gov The method can be used independently or to complement and confirm results from LC-MS analysis. nih.gov

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. Many piperazine derivatives can be analyzed directly, while others may require derivatization to improve their chromatographic properties. auburn.edu The technique provides highly specific spectral data that can identify individual compounds within a complex mixture. unodc.org

In a typical GC-MS analysis, separation is achieved on a capillary column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase. unodc.org The mass spectrometer, operating in electron impact (EI) mode, fragments the analyte molecules in a reproducible manner, creating a characteristic mass spectrum or "fingerprint." researchgate.net For halogenated phenylpiperazines, the mass spectra show characteristic fragment ions arising from the piperazine ring (e.g., at m/z 56, 84, 113) and the substituted phenyl ring. researchgate.net GC-MS methods have been developed to successfully separate and identify numerous piperazine analogues, including positional isomers. rsc.orgresearchgate.net

Capillary Electrophoresis (CE) with Indirect UV Detection

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their size and charge. It offers advantages such as very small sample volume requirements and the ability to analyze anions, cations, and neutral species in a single run. analyticaltoxicology.com

Spectroscopic Characterization (e.g., NMR, IR, UV/Vis, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural elucidation of 1-[2-(Difluoromethoxy)phenyl]piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For N-substituted piperazines, ¹H NMR can be used to identify signals from the aromatic protons, the protons on the piperazine ring, and the N-H proton. researchgate.netscispace.com The chemical shifts and coupling patterns confirm the connectivity of the atoms. Advanced 2D NMR techniques like COSY and HETCOR can further establish the relationships between protons and carbons. researchgate.net Dynamic NMR studies have also been used to investigate the conformational dynamics of the piperazine ring. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a phenylpiperazine derivative would show characteristic absorption bands for N-H stretching (typically around 3170-3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the piperazine ring (around 2800-3000 cm⁻¹), and C-N stretching vibrations. scispace.comniscpr.res.inresearchgate.net The presence of the difluoromethoxy group would also give rise to characteristic C-F and C-O stretching bands.

UV/Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy provides information about the electronic transitions within the molecule. Phenylpiperazine derivatives typically exhibit absorption bands in the UV region corresponding to π–π* transitions of the aromatic phenyl ring. nih.govnist.gov The position and intensity of these bands can be influenced by substituents on the phenyl ring and the solvent used. nih.gov

Mass Spectrometry (MS): As a standalone technique, MS provides the molecular weight of the compound and structural information from its fragmentation pattern. Under electron impact ionization, phenylpiperazines typically show a prominent molecular ion peak. nist.gov Common fragmentation pathways include cleavage of the piperazine ring, resulting in characteristic ions that are indicative of the piperazine core structure. researchgate.netresearchgate.net

Summary of Spectroscopic Data for Phenylpiperazine Derivatives
TechniqueObserved FeatureAssignment/InterpretationReference
¹H NMR~6.8-7.3 ppmAromatic protons (phenyl ring) researchgate.netchemicalbook.com
¹H NMR~3.0-3.2 ppm-CH₂- protons adjacent to phenyl-N researchgate.netchemicalbook.com
¹³C NMR~116-151 ppmAromatic carbons researchgate.net
¹³C NMR~45-50 ppmPiperazine ring carbons researchgate.net
FTIR~3300 cm⁻¹N-H stretching vibration researchgate.net
FTIR~2800-3000 cm⁻¹Aliphatic C-H stretching (piperazine ring) researchgate.netnih.gov
UV/Vis~240-285 nmπ–π* electronic transitions of the phenyl ring nist.gov
MS (EI)m/z 162 (for 1-phenylpiperazine)Molecular Ion [M]⁺ chemicalbook.comnih.gov
MS (EI)m/z 120 (for 1-phenylpiperazine)Fragment from loss of C₂H₄N chemicalbook.comnih.gov

Method Validation for Specificity, Linearity, Precision, and Accuracy

For any quantitative method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. pcdn.co This involves experimentally demonstrating that the method's performance characteristics are acceptable for the analysis. pcdn.cofda.gov

Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pcdn.co In chromatography, this is demonstrated by showing that the analyte peak is well-resolved from other peaks and by using techniques like LC-DAD or LC-MS to confirm peak identity and purity. nih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. pcdn.co It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high coefficient of determination (R²) value, typically >0.99, is required. nih.govnih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pcdn.co It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels:

Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-assay precision): Variation within the same laboratory, but on different days, with different analysts, or on different equipment. nih.govtsijournals.com

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. pcdn.co It is often determined by analyzing a sample of known concentration (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery. jocpr.comfda.gov

Typical Method Validation Parameters for Piperazine Analysis
ParameterAcceptance Criterion/Typical ResultReference
Linearity (R²)> 0.99 nih.govnih.gov
Precision (%RSD)< 5% for intra-day, < 10% for inter-day nih.govnih.gov
Accuracy (% Recovery)Typically within 80-120% of the true value jocpr.comfda.gov
Limit of Quantification (LOQ)1.80–3.50 µg/kg (GC-MS); 10.0 ng/mL (LC-MS) researchgate.netnih.gov

Strategies for Advanced Chemical Research and Lead Optimization of 1 2 Difluoromethoxy Phenyl Piperazine Analogs

Rational Design and Synthesis of Advanced Lead Compounds

The rational design of advanced lead compounds from the 1-[2-(difluoromethoxy)phenyl]piperazine core is a cornerstone of medicinal chemistry efforts to enhance therapeutic potential. nih.govnih.gov This approach relies on a deep understanding of structure-activity relationships (SAR) to guide the synthesis of molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov The long-chain arylpiperazine scaffold is recognized as a versatile template for CNS drugs that modulate serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov

A primary strategy in the rational design of these analogs involves the systematic modification of the piperazine (B1678402) ring and the terminal functional groups. For instance, research into dopamine D2 and D4 receptor antagonists has demonstrated that strategic substitutions on the piperazine moiety can significantly influence binding affinity. nih.gov The synthesis of these targeted compounds is a multi-step process, often beginning with the protection of one of the piperazine nitrogens, followed by N-alkylation or N-arylation, and concluding with a deprotection step. nih.gov A common synthetic route involves the reaction of the appropriate arylpiperazine with a chloroalkyl derivative. nih.gov

Studies have shown that introducing specific substituents to the terminal aryl ring can fine-tune the compound's interaction with its biological target. For example, in the pursuit of dual 5-HT7/5-HT1A receptor agonists and mixed 5-HT7 agonist/5-HT1A agonist/5-HT2A antagonists, researchers have designed novel arylpiperazine derivatives by carefully selecting terminal fragments based on known antagonists of the 5-HT2A receptor. uniba.itacs.org The synthesis of such compounds might involve the alkylation of a terminal fragment like 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, followed by a nucleophilic substitution with the desired arylpiperazine. uniba.it

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has gained prominence as an efficient method for identifying novel lead compounds. rsc.orgrsc.org This technique involves screening low-molecular-weight fragments to find those that bind to a biological target, which are then optimized into more potent molecules. rsc.orgfrontiersin.org FBDD is particularly advantageous as it allows for a broader exploration of chemical space compared to traditional high-throughput screening. rsc.org

In the context of G protein-coupled receptors (GPCRs), which are common targets for this compound analogs, FBDD can be a powerful tool. rsc.orgnih.gov The process often starts with identifying fragments that bind to the target, even with low affinity. These initial hits can then be grown or linked to develop more potent ligands. rsc.orgrsc.org For instance, a fragment could be identified that binds to a GPCR, and subsequent computational and synthetic efforts can evolve this fragment into a nanomolar ligand with significantly improved affinity and selectivity. rsc.orgrsc.org

The successful application of FBDD to GPCRs often requires advanced biophysical techniques to detect the weak binding of fragments. youtube.com Technologies like spectral shift and nanoDSF can be employed for fragment screening and hit validation. youtube.com Once fragments are identified, their binding modes can be explored through methods like molecular docking to guide the "fragment growing" process. youtube.com

Structural Simplification and Complexity Reduction Strategies

While complex molecules can achieve high potency, they may also present challenges related to synthetic accessibility and undesirable pharmacokinetic properties. nih.govresearchgate.net Structural simplification is a strategy that aims to reduce the molecular complexity of a lead compound while preserving its biological activity. nih.govresearchgate.net This can lead to molecules with improved drug-likeness. nih.gov

The process of structural simplification involves a step-by-step analysis of a complex molecule to identify and remove non-essential structural motifs. nih.govslideshare.net This can include eliminating redundant chiral centers or reducing the number of rings in the structure. nih.gov For example, the complex pentacyclic system of morphine was systematically simplified to develop analgesics with improved properties. nih.gov

Application of Cheminformatics and Data Mining in Compound Library Exploration

Cheminformatics and data mining are computational disciplines that have revolutionized drug discovery by enabling the analysis of vast chemical and biological datasets. ejbi.org These tools are instrumental in identifying promising drug candidates, predicting their properties, and optimizing lead compounds. ejbi.org

One of the key applications of cheminformatics is the virtual screening of large compound libraries. ejbi.org By creating a pharmacophore model based on the known SAR of this compound analogs, researchers can computationally screen millions of compounds to identify those with a high probability of being active. researchgate.net This significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Data mining of chemical databases like ChEMBL can reveal valuable information about existing compounds with similar scaffolds. researchgate.net This can lead to the design and synthesis of novel derivatives with desired activities. researchgate.net Furthermore, machine learning algorithms can be used to develop predictive models for various properties, including bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby guiding the lead optimization process. researchgate.netacs.org

Assessment of Molecular Descriptors for Preclinical Research Progression

The journey of a drug candidate from discovery to preclinical development involves a rigorous evaluation of its molecular properties, which are quantified by molecular descriptors. nih.govresearchgate.net These descriptors help predict a compound's behavior in a biological system and its potential for success as a drug. nih.govmdbneuro.com For CNS drugs, certain physicochemical properties are particularly critical for penetrating the blood-brain barrier (BBB). nih.govrsc.org

Key molecular descriptors for CNS drug candidates include:

Molecular Weight (MW): Generally, a lower molecular weight (ideally below 450 Da) is favored for better brain penetration. nih.gov

Lipophilicity (LogP): An optimal LogP, typically in the range of 1.5-2.7, is often associated with good BBB penetration. nih.gov

Hydrogen Bonding: A reduced number of hydrogen bond donors and acceptors is generally beneficial for CNS drugs. rsc.org

Molecular Flexibility: A lower number of rotatable bonds (ideally five or fewer) is often correlated with improved oral bioavailability for CNS drugs. nih.gov

The table below illustrates how these descriptors can be considered when evaluating compounds for preclinical research.

Compound NameMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bonds
This compound240.272.1133
Risperidone410.493.3054
Aripiprazole448.394.5135

Note: The values in this table are representative and sourced from publicly available chemical databases. They serve as an illustration of the types of molecular descriptors assessed.

By carefully optimizing these molecular descriptors, medicinal chemists can enhance the probability of a lead compound successfully advancing through preclinical and into clinical development. nih.govacs.org

Q & A

Q. What synthetic strategies are effective for preparing 1-[2-(Difluoromethoxy)phenyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 1-(2-hydroxyphenyl)piperazine with difluoromethyl bromide in the presence of a base like K₂CO₃ in DMF (dimethylformamide) at 60–80°C for 6–8 hours .
  • Optimization :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
    • Purification : Use silica gel chromatography with ethyl acetate/hexane (1:8 ratio) for high-purity isolation .
  • Yield Improvement : Prolonged reaction times (8–12 hours) and excess difluoromethylating agent (1.2–1.5 equivalents) improve yields to ~70–80% .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃F₂N₂O) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Advanced Research Questions

Q. How do substituents on the piperazine ring influence bioactivity, and what SAR (Structure-Activity Relationship) trends are observed?

Methodological Answer:

  • Key Modifications :
    • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Enhance receptor binding affinity by increasing lipophilicity .
    • Aromatic Substituents : Fluorophenyl or benzyl groups improve metabolic stability and selectivity for targets like serotonin receptors (e.g., 5-HT₇R) .
  • Case Study : Replacing piperazine with piperidine reduces 5-HT₇R affinity by 10-fold, highlighting the importance of the nitrogen heterocycle .

Q. How can molecular docking and DFT calculations guide the design of derivatives with improved target specificity?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target receptor structures (e.g., tyrosine kinases) from PDB.
    • Ligand Optimization : Minimize energy of this compound using Gaussian09 with B3LYP/6-31G* basis set .
    • Binding Analysis : Use AutoDock Vina to assess interactions (e.g., hydrogen bonds with Asp154, hydrophobic contacts with Phe330) .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine models .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) but another shows no effect:
    • Variable Analysis : Check substituent patterns (e.g., nitro vs. methoxy groups) and assay conditions (e.g., bacterial strain differences) .
    • Dose-Response Retesting : Conduct MIC assays in triplicate using standardized CLSI protocols .
  • Statistical Tools : Use ANOVA to identify significant differences (p < 0.05) between derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Difluoromethoxy)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(Difluoromethoxy)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.